molecular formula C24H17BrClF3N2OS B2413580 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 681274-77-1

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2413580
CAS No.: 681274-77-1
M. Wt: 553.82
InChI Key: QAJNBIIJYXUYNI-UHFFFAOYSA-N
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Description

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an indole core, a bromophenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .

The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with the indole derivative . The final step involves the acylation of the indole derivative with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced phenyl derivatives

    Substitution: Substituted indole derivatives with various nucleophiles

Mechanism of Action

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClF3N2OS/c25-17-8-5-15(6-9-17)12-31-13-22(18-3-1-2-4-21(18)31)33-14-23(32)30-20-11-16(24(27,28)29)7-10-19(20)26/h1-11,13H,12,14H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJNBIIJYXUYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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